1-(But-3-yn-1-yloxy)-3-fluorobenzene
Description
1-(But-3-yn-1-yloxy)-3-fluorobenzene is an aromatic ether characterized by a fluorine atom at the meta position (C3) of the benzene ring and a but-3-yn-1-yloxy group (-O-CH₂-C≡CH) at the para position (C1). Its molecular formula is C₁₀H₉FO, with a molecular weight of 164.18 g/mol. The compound features a terminal alkyne moiety in the substituent, which confers unique reactivity in click chemistry and coupling reactions.
The compound’s triple bond enables applications in pharmaceutical and materials science, particularly in Huisgen cycloaddition reactions. Its fluorine atom enhances metabolic stability and lipophilicity, making it a candidate for drug discovery .
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-but-3-ynoxy-3-fluorobenzene |
InChI |
InChI=1S/C10H9FO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h1,4-6,8H,3,7H2 |
InChI Key |
KYEKGNFFSUTTFS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(But-3-yn-1-yloxy)-3-fluorobenzene typically involves the reaction of 3-fluorophenol with but-3-yn-1-ol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the phenol is replaced by the but-3-yn-1-yloxy group. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(But-3-yn-1-yloxy)-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst.
Coupling Reactions: The alkyne group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds with aryl or vinyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-(But-3-yn-1-yloxy)-3-fluorobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and fluorinated compounds.
Industry: Used in the production of advanced materials, including polymers and coatings, where the unique properties of the fluorobenzene ring and alkyne group are beneficial.
Mechanism of Action
The mechanism by which 1-(But-3-yn-1-yloxy)-3-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, the alkyne group can act as a reactive site for various transformations, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules. In biological systems, the compound may interact with enzymes or receptors, with the fluorine atom playing a role in binding affinity and specificity.
Comparison with Similar Compounds
1-(But-3-yn-1-yloxy)-2-fluorobenzene (CID 82363277)
- Molecular Formula : C₁₀H₉F
- Molecular Weight : 148.18 g/mol
- Key Differences : The fluorine atom resides at the ortho position (C2), altering electronic distribution and steric effects. This positional change reduces inhibitory potency in enzyme assays compared to the meta-fluoro analog, as observed in , where 2-fluorobenzene derivatives exhibited 2x lower activity than 3-fluoro counterparts .
Substituent Chain Variations
1-(3-Bromopropyl)-3-fluorobenzene
- Molecular Formula : C₉H₁₀BrF
- Molecular Weight : 217.08 g/mol
- Key Differences : Replacing the but-3-yn-1-yloxy group with a bromopropyl chain (-CH₂-CH₂-CH₂Br) introduces halogenated alkyl functionality. This modification increases molecular weight by ~53 g/mol and alters reactivity (e.g., participation in nucleophilic substitutions) .
Functional Group Replacements
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene
- Molecular Formula : C₈H₈BrFS
- Molecular Weight : 235.12 g/mol
- Key Differences : Substitution of the oxygen atom in the ether group with sulfur (thioether) enhances lipophilicity (logP increase) and alters metabolic stability. Thioethers are more prone to oxidation than ethers, impacting drug design .
Complex Substituents
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene (4n)
- Molecular Formula : C₁₈H₁₇F
- Molecular Weight : 252.33 g/mol
- However, increased steric bulk can enhance selectivity in catalysis .
Ether vs. Ester Analogs
Sodium 4-(3-fluorobenzyloxy)benzenesulfonate (27)
- Molecular Formula : C₁₃H₁₀FNaO₄S
- Molecular Weight : 304.27 g/mol
- Key Differences : The sulfonate group improves water solubility, while the benzyloxy linker shifts electronic properties. Such derivatives are often used in prodrug strategies .
Research Findings and Implications
- Substituent Position : Meta-fluoro derivatives generally exhibit superior bioactivity compared to ortho- or para-substituted analogs due to optimized electronic interactions with target proteins .
- Alkyne Functionality : The terminal alkyne in 1-(But-3-yn-1-yloxy)-3-fluorobenzene enables efficient conjugation in click chemistry, as demonstrated in for synthesizing complex aryl ethers .
- Synthetic Challenges : Branched substituents (e.g., 4n) require advanced catalytic systems (e.g., 4CzIPN photocatalysis) for efficient synthesis, increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
